molecular formula C7H2BrClF2O B1411228 3-Bromo-2,5-difluorobenzoyl chloride CAS No. 1807193-33-4

3-Bromo-2,5-difluorobenzoyl chloride

Cat. No.: B1411228
CAS No.: 1807193-33-4
M. Wt: 255.44 g/mol
InChI Key: TZYMCPQQRIAFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,5-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-difluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-difluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine would yield an amide derivative, while reaction with an alcohol would produce an ester .

Scientific Research Applications

3-Bromo-2,5-difluorobenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluorobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the bromine and fluorine atoms make the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,5-difluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

3-bromo-2,5-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-5-2-3(10)1-4(6(5)11)7(9)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYMCPQQRIAFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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